N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide
Description
The compound N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide (CAS: 899738-50-2) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl group at the 1-position of the pyrazole ring and a 4-methoxyphenoxyacetamide side chain at the 5-position. Its molecular formula is C₂₂H₂₁N₅O₃, with a molecular weight of 403.4 g/mol . The structure includes a planar pyrazolo-pyrimidinone core, which is critical for binding to biological targets such as kinases or nucleotide receptors. The 4-methoxyphenoxy group enhances solubility and modulates electronic properties, while the 3,4-dimethylphenyl substituent contributes to steric bulk and lipophilicity .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-4-5-16(10-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)25-20(28)12-31-18-8-6-17(30-3)7-9-18/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMJHHDBOHFAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.
Mode of Action
This compound, which is based on the pyrazolo[3,4-d]pyrimidine scaffold , acts as a kinase inhibitor. It mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites. This binding inhibits the kinase’s activity, preventing the phosphorylation of substrate molecules.
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can impact pathways involved in cell proliferation, cell survival, gene expression, protein trafficking, cell motility, and immune responses . The specific effects depend on the particular kinases that the compound targets.
Pharmacokinetics
The compound’s potency and selectivity suggest that it may have favorable adme properties
Result of Action
The inhibition of kinase activity by this compound can have various molecular and cellular effects. For example, it can decrease cell motility and epithelial-mesenchymal transition (EMT), processes that are crucial in cancer metastasis. It can also affect gene expression and protein trafficking, potentially disrupting the normal functioning of cells.
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties. The unique structural features of this compound, such as its bicyclic core and various substituents, contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A bicyclic pyrazolo[3,4-d]pyrimidine core .
- Substituents at the 1-position (3,4-dimethylphenyl) and 2-position (4-methoxyphenoxy).
- An acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.468 g/mol |
| Structural Features | Bicyclic core with specific substitutions |
Anticancer Properties
Numerous studies have indicated that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For instance:
- Broad Spectrum Activity : In a study evaluating various compounds against 60 cancer cell lines, derivatives of pyrazolo[3,4-d]pyrimidine demonstrated selective cytotoxicity with selectivity ratios ranging from 0.7 to 39 at the GI50 level. Notably, some compounds showed high selectivity towards leukemia cell lines .
- Mechanistic Insights : The compound exhibited cell cycle arrest at the S phase and induced apoptosis in HL60 and leukemia SR cells. The increase in necrosis percentages further supports its potential as an anticancer agent .
Other Biological Activities
In addition to its anticancer properties, related compounds have been reported to possess:
- Antimicrobial Activity : Some derivatives have shown promising results against various microbial strains.
- Anti-inflammatory Effects : Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential anti-inflammatory agents with good oral bioavailability .
Study 1: Anticancer Activity Evaluation
In a recent evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives:
- Compound 1c was found to have potent anticancer activity against multiple cancer types with IC50 values indicating significant efficacy .
Study 2: Mechanistic Studies
Mechanistic studies revealed that certain derivatives could induce apoptosis through upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers like Bcl-2. This suggests a pathway for therapeutic interventions targeting cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methoxyphenoxy Substituents
A closely related analog, 2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS: 899752-73-9), differs in the position of the methoxy group on the phenoxy ring (3-methoxy vs. 4-methoxy). This positional isomerism impacts electronic distribution and steric interactions. For example:
Table 1: Comparison of Methoxyphenoxy Analogs
| Property | Target Compound (CAS 899738-50-2) | 3-Methoxy Analog (CAS 899752-73-9) |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₃ | C₂₀H₁₇N₅O₄ |
| Molecular Weight (g/mol) | 403.4 | 391.4 |
| Methoxy Position | 4- | 3- |
| Key Substituents | 3,4-Dimethylphenyl | Phenyl |
Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) shares the pyrazolo[3,4-d]pyrimidinone core but incorporates fluorinated aromatic groups. Key differences include:
- Fluorine Substitution : The presence of fluorine atoms increases electronegativity and metabolic stability compared to the methyl/methoxy groups in the target compound .
- Melting Point : The fluorinated analog has a melting point of 175–178°C , suggesting higher crystallinity due to strong intermolecular halogen bonding .
Table 2: Fluorinated vs. Target Compound
| Property | Target Compound | Fluorinated Analog (Example 53) |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidinone | Pyrazolo[3,4-d]pyrimidinone |
| Key Substituents | 3,4-Dimethylphenyl, 4-methoxy | 3-Fluorophenyl, 5-fluorochromen |
| Molecular Weight | 403.4 g/mol | 589.1 g/mol (M+1) |
| Melting Point | N/A | 175–178°C |
Benzo[b][1,4]oxazinone Derivatives
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () feature a benzo[b][1,4]oxazinone core instead of pyrazolo[3,4-d]pyrimidinone. Differences include:
- Synthetic Routes: The target compound is synthesized via acetamide coupling, while benzo[b][1,4]oxazinones are formed using caesium carbonate and DMF-mediated reactions .
- Bioactivity: The benzo[b][1,4]oxazinone core may target different enzyme classes (e.g., proteases) compared to the kinase-focused pyrazolo-pyrimidinone .
Key Research Findings
- Substituent Position Matters : The 4-methoxy group in the target compound enhances solubility and target engagement compared to its 3-methoxy analog .
- Fluorination vs. Methylation : Fluorinated analogs exhibit higher molecular weights and melting points but may face metabolic challenges due to fluorine’s electronegativity .
- Core Flexibility: Pyrazolo[3,4-d]pyrimidinone derivatives generally show better kinase inhibition than benzo[b][1,4]oxazinones, which are more suited for protease targets .
Q & A
Q. Table 1: Reaction Conditions and Outcomes
| Reagent System | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| N-aryl α-chloroacetamide | Acetonitrile | 80°C, 12h | 58–65% | 92–97% |
| Alkyl halide derivatives | DCM/THF | RT, 24h | 40–50% | 85–90% |
Key Considerations:
- Elevated temperatures improve reaction rates but may degrade thermally sensitive substituents.
- Solvent polarity affects nucleophilic substitution efficiency .
Basic: Which spectroscopic techniques are critical for structural characterization, and what spectral markers distinguish this compound?
Methodological Answer:
- 1H NMR : Key signals include:
- δ 2.03–2.28 ppm (singlet, dimethylphenyl CH3) .
- δ 7.28–7.58 ppm (multiplet, aromatic protons from methoxyphenoxy group) .
- δ 10.06 ppm (singlet, NH from acetamide) .
- LC-MS : Molecular ion peak at m/z 448.1 [M+H]+ confirms molecular weight .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O, pyrimidinone and acetamide) .
Validation Protocol:
- Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 14 days.
- Monitor degradation via HPLC, noting hydrolysis of the acetamide group at pH >8 .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for this class) .
Advanced: How can synthetic routes be optimized to improve yields of this compound and its derivatives?
Methodological Answer:
- Catalytic Approaches : Use Pd-catalyzed reductive cyclization to streamline multi-step syntheses (e.g., reducing nitro intermediates with formic acid derivatives) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h while maintaining yields >60% .
- Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
Q. Table 2: Optimization Strategies
| Method | Yield Improvement | Time Reduction |
|---|---|---|
| Microwave irradiation | +15% | 80% |
| Catalytic reductive steps | +20% | 50% |
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. anti-inflammatory effects)?
Methodological Answer:
- Target-Specific Assays :
- Use in vitro kinase profiling (e.g., ADP-Glo™ assay) to confirm inhibition constants (Ki) .
- Validate anti-inflammatory activity via COX-1/COX-2 inhibition assays (IC50 comparison) .
- Mechanistic Studies :
- SPR or ITC to measure binding affinities for proposed targets .
- Knockout cell lines to isolate pathway-specific effects .
Key Pitfalls:
- Off-target interactions due to the compound’s planar aromatic structure .
Advanced: What computational methods aid in predicting the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic substitution reactions to predict regioselectivity .
- Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., PDB 3QKK) to identify potential binding pockets .
- MD Simulations : Assess conformational stability of the pyrazolo-pyrimidinone core in aqueous solutions .
Advanced: How can structural modifications enhance selectivity for specific biological targets?
Methodological Answer:
- SAR Studies :
- Replace the 4-methoxyphenoxy group with bulkier substituents (e.g., 4-tert-butylphenoxy) to reduce off-target binding .
- Introduce electron-withdrawing groups (e.g., -CF3) on the dimethylphenyl ring to enhance metabolic stability .
- Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization Challenges :
- Low solubility in common solvents (e.g., DMSO, ethanol) .
- Polymorphism risks due to flexible acetamide linker .
- Solutions :
- Use mixed solvents (e.g., DMSO:MeOH 1:3) for slow evaporation.
- Employ seeding techniques with analogous crystal structures (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or SILAC labeling .
- Chemical Proteomics : Use photoaffinity probes to capture target proteins in live cells .
Advanced: What analytical strategies differentiate between polymorphic forms of this compound?
Methodological Answer:
- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .
- DSC : Identify melting point variations (>5°C differences indicate polymorphism) .
- Raman Spectroscopy : Detect subtle lattice vibrations unique to each polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
